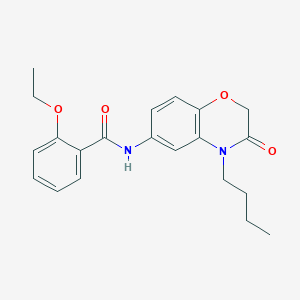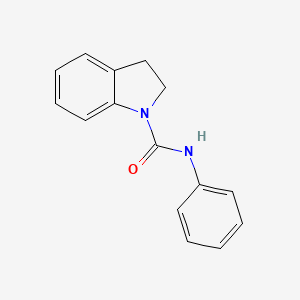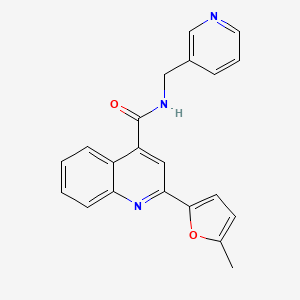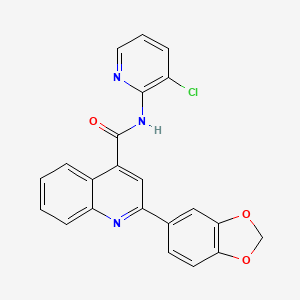![molecular formula C17H16N4O B14952153 5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14952153.png)
5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) within their molecular structure. These compounds are widely used in various industries due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with a suitable coupling component. The reaction conditions often include acidic or basic media, depending on the specific reactants used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The industrial methods also incorporate purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines .
Scientific Research Applications
5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Investigated for its potential as a biological stain and in DNA binding studies.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the production of dyes, pigments, and other colorants
Mechanism of Action
The mechanism of action of 5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluoro-phenylazo)-3-methyl-4H-isoxazol-5-one
- 4-(3-acetyl-phenylazo)-3-methyl-4H-isoxazol-5-one
- 5-methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one
Uniqueness
5-methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential pharmacological activities make it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16N4O |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
5-methyl-4-[(4-methylphenyl)diazenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H16N4O/c1-12-8-10-14(11-9-12)18-19-16-13(2)20-21(17(16)22)15-6-4-3-5-7-15/h3-11,16H,1-2H3 |
InChI Key |
MZPVWOCTNZRDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-5-(4-methoxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952075.png)


![2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B14952095.png)

![2-anilino-N'-[(1E)-1H-indol-3-ylmethylene]acetohydrazide](/img/structure/B14952101.png)

![6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B14952112.png)

![N-(3,4-dichlorophenyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B14952127.png)
![7-Bromo-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952129.png)
![Methyl 4-(2-chlorophenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B14952133.png)

![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B14952146.png)
